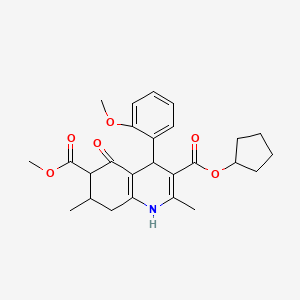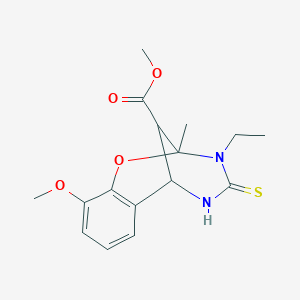![molecular formula C22H23N5O4S2 B11441175 2-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B11441175.png)
2-(3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4H-thieno[3,2-d][1,3]thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE is a complex heterocyclic compound that features a unique combination of piperazine, piperidine, and thieno[3,2-d][1,3]thiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE typically involves multi-step procedures. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate to produce thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable procedures similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is often characterized by mixed-type inhibition, involving both competitive and non-competitive interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar piperazine and thiazole moieties, used as an antipsychotic drug.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar thieno[3,2-d] scaffolds, known for their diverse biological activities.
Uniqueness
2-{3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-4H-THIENO[3,2-D][1,3]THIAZIN-4-ONE is unique due to its combination of piperazine, piperidine, and thieno[3,2-d][1,3]thiazine moieties, which confer distinct chemical and biological properties. Its potential as a tyrosinase inhibitor further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H23N5O4S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[3-[4-(4-nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]thieno[3,2-d][1,3]thiazin-4-one |
InChI |
InChI=1S/C22H23N5O4S2/c28-20(25-11-9-24(10-12-25)16-3-5-17(6-4-16)27(30)31)15-2-1-8-26(14-15)22-23-18-7-13-32-19(18)21(29)33-22/h3-7,13,15H,1-2,8-12,14H2 |
InChI Key |
WQGYWEIANVZBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)S2)SC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11441092.png)
![7-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11441093.png)
![(2E)-2-(3,4-diethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11441096.png)
![6-Cyclohexyl 2-methyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B11441102.png)
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441109.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441112.png)

![9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11441123.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11441131.png)
![8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11441145.png)

![3-cyclohexyl-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441152.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441156.png)
